N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline

Description

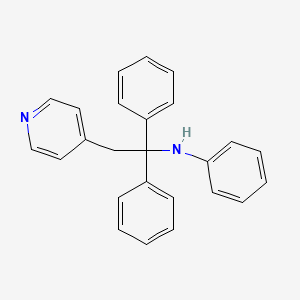

N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline is a tertiary amine featuring a central ethyl backbone substituted with two phenyl groups, a pyridin-4-yl moiety, and an aniline group. The compound’s structure combines aromatic (phenyl, pyridinyl) and amine functionalities, which may confer unique electronic and steric properties.

Properties

Molecular Formula |

C25H22N2 |

|---|---|

Molecular Weight |

350.5 g/mol |

IUPAC Name |

N-(1,1-diphenyl-2-pyridin-4-ylethyl)aniline |

InChI |

InChI=1S/C25H22N2/c1-4-10-22(11-5-1)25(23-12-6-2-7-13-23,20-21-16-18-26-19-17-21)27-24-14-8-3-9-15-24/h1-19,27H,20H2 |

InChI Key |

BUXGWCNIZIWLSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=NC=C2)(C3=CC=CC=C3)NC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline typically involves the reaction of 4-pyridineethanamine with diphenylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon and a base like potassium carbonate . The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors . These reactors allow for better control over reaction conditions and improve the overall yield of the product. The use of automated systems also helps in maintaining consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline can undergo oxidation reactions in the presence of oxidizing agents such as or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, presence of a base like sodium hydroxide or potassium carbonate.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline involves its interaction with molecular targets such as enzymes and receptors . The compound binds to these targets through non-covalent interactions like hydrogen bonding and van der Waals forces . This binding can lead to the modulation of biological pathways , resulting in specific physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs include:

- 4-Chloro-N-[1-(pyridin-4-yl)ethyl]aniline (): Replaces one phenyl group with chlorine, reducing steric bulk but introducing electron-withdrawing effects.

- N-(Phenyl(pyridin-4-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (): Features a boronate ester for Suzuki coupling, contrasting with the diphenyl groups in the target compound.

- N,N-Bis(pyridin-4-yl)benzene amines (): Lack the ethyl backbone but highlight the role of multiple pyridinyl groups in electronic modulation.

Table 1: Structural Comparison of Selected Analogs

| Compound Name | Key Substituents | Electronic Effects | Steric Bulk |

|---|---|---|---|

| N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline | Diphenyl, pyridin-4-yl, aniline | Electron-rich (phenyl), π-basic (pyridine) | High |

| 4-Chloro-N-[1-(pyridin-4-yl)ethyl]aniline | Chloro, pyridin-4-yl, aniline | Electron-withdrawing (Cl) | Moderate |

| N-(Phenyl(pyridin-4-yl)methyl)aniline | Phenyl, pyridin-4-yl, boronate | Electron-deficient (boronate) | Low |

Reactivity in C-N Coupling Reactions

Evidence from Cu(I)-catalyzed C-N coupling reactions () reveals that substituents on the aniline ring dictate product selectivity:

- Electron-donating groups (e.g., methoxy, ethyl ester) favor mono-arylation (N-(pyridin-4-yl)benzene amines) with yields of 26–49% .

- Electron-withdrawing groups (e.g., nitro, cyano) promote bis-arylation (N,N-bis(pyridin-4-yl)benzene amines) as the major product (24–42% yields) .

The target compound’s diphenyl groups may act as steric hindrance, analogous to bulky isopropyl alcohol in , which suppresses competing C-O coupling. This suggests that this compound might exhibit unique regioselectivity in cross-coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.